
N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide
Vue d'ensemble
Description
N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide, commonly known as MNMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been elucidated through biochemical and physiological studies.
Applications De Recherche Scientifique
Analytical Method Development
Nimesulide, closely related to the chemical of interest, has been studied for its electrochemical properties, showcasing its potential in analytical applications. A voltammetric study of nimesulide revealed its reducibility at the mercury electrode and oxidizability at the glassy carbon electrode, facilitating the development of new methods for determining nimesulide in pharmaceutical dosage forms with high accuracy and precision (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).
Crystal Structure Analysis
Research into the crystal structure of compounds structurally analogous to N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide, such as FJ6 (an analogue of nimesulide) and 4NPMSA, has been conducted to understand their inactivity towards cyclooxygenase-2 and their molecular conformations. These studies provide insights into the design and synthesis of new pharmaceuticals by detailing molecular interactions and structural properties (Michaux et al., 2001); (Gowda, Foro, & Fuess, 2007).
Organic Synthesis and Chemical Reactivity
Several studies have focused on the synthesis and characterization of sulfonamide derivatives and their complexes, investigating their antibacterial activity and the effects of structural modifications on their biological properties. These findings contribute to the development of new drugs and materials with specific biological activities (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
Spectroscopic Studies
Investigations into the complexes formed by related compounds with organic bases have been carried out using spectroscopic methods. These studies elucidate the structure of complexes in different solvents, offering valuable information for the design of new chemical entities with desired properties (Binkowska et al., 2001).
Biological Activity Research
Research into sulfonamide derivatives of amphetamine, which share functional groups with N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide, has explored their potential biological activities. Such studies aim to uncover new therapeutic agents by understanding the molecular basis of their activity and the impact of structural modifications on their pharmacological profile (Foye & Sane, 1977).
Propriétés
IUPAC Name |
N-methylsulfonyl-N-(4-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O6S2/c1-17(13,14)10(18(2,15)16)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKTWFXITGZKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate](/img/structure/B2823511.png)


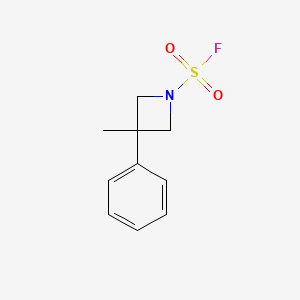
![N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823515.png)
![3-({[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]methyl}(ethyl)amino)propanoic acid hydrochloride](/img/structure/B2823518.png)
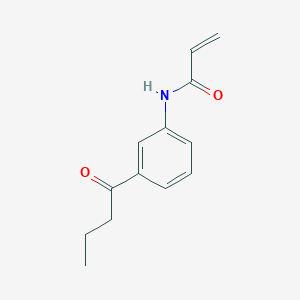
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2823522.png)
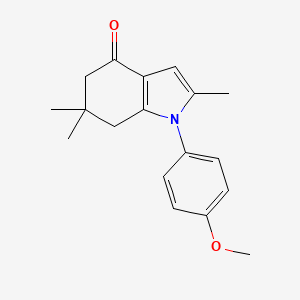
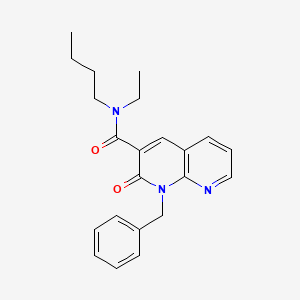
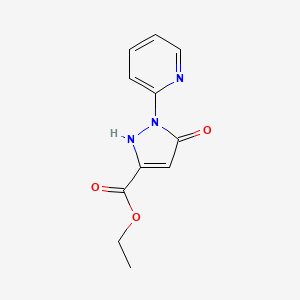
![3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2823532.png)
![(4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2823533.png)
